NITD-916: A Technical Guide to its Core Mechanism of Action
NITD-916: A Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NITD-916 is a potent, orally bioavailable antitubercular agent belonging to the 4-hydroxy-2-pyridone class of molecules. Its primary mechanism of action is the direct inhibition of the mycobacterial enoyl-acyl carrier protein (ACP) reductase, InhA.[1][2] This enzyme is a critical component of the type II fatty acid synthase (FAS-II) system, which is essential for the biosynthesis of mycolic acids—the long-chain fatty acids that are a hallmark of the mycobacterial cell wall.[3][4] By disrupting mycolic acid synthesis, NITD-916 compromises the structural integrity of the cell envelope, leading to bacterial death.[1][3] A key advantage of NITD-916 is its activity against isoniazid-resistant strains of Mycobacterium tuberculosis, as it does not require metabolic activation by the catalase-peroxidase KatG, a common route for isoniazid resistance.[5][6]
Core Mechanism: Direct Inhibition of InhA
The molecular basis of NITD-916's activity lies in its ability to form a stable ternary complex with the InhA enzyme and its cofactor, NADH.[1] This high-affinity binding event effectively blocks the substrate-binding pocket of InhA, preventing its interaction with long-chain enoyl-ACP substrates.[1] The enzymatic function of InhA is to catalyze the final, rate-limiting step in each cycle of fatty acid elongation within the FAS-II pathway. The inhibition of this crucial step halts the production of the meromycolate chain of mycolic acids, leading to a rapid cessation of cell wall biosynthesis and subsequent loss of bacterial viability.[1][3]
Visualizing the Mechanism and Experimental Procedures
To elucidate the mechanism of action and preclinical efficacy of NITD-916, a series of biochemical and microbiological assays are employed. The following diagrams illustrate the inhibitory pathway and a standard experimental workflow.
Caption: Inhibition of the mycolic acid synthesis pathway by NITD-916.
Caption: Experimental workflow for determining the MIC of NITD-916.
Quantitative Data
The following table summarizes key quantitative parameters for NITD-916 activity against various mycobacterial species and its enzymatic target.
| Parameter | Target Organism/Enzyme | Value | Reference(s) |
| IC₅₀ | M. tuberculosis InhA | 570 nM | [1] |
| MIC₅₀ | M. tuberculosis | 50 nM | [1] |
| MIC Range | Multidrug-Resistant M. tuberculosis | 0.04 - 0.16 µM | [1] |
| MIC₅₀ | M. abscessus (clinical isolates) | 0.125 mg/L | [7] |
| MIC₉₀ | M. abscessus (clinical isolates) | 1 mg/L | [7] |
| Frequency of Resistance | M. tuberculosis H37Rv | 8.5 × 10⁻⁷ to 2.6 × 10⁻⁷ | [5] |
Detailed Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC of NITD-916 is determined by the broth microdilution method in 96-well plates. A two-fold serial dilution of NITD-916 is prepared in a suitable liquid medium, such as Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). A standardized inoculum of the mycobacterial strain to be tested is added to each well. The plates are sealed and incubated at 37°C. After a period of 7 to 14 days, depending on the growth rate of the species, the wells are inspected for visible bacterial growth. The MIC is recorded as the lowest concentration of NITD-916 that completely inhibits visible growth.
Intracellular Activity in Macrophage Models
To evaluate the ability of NITD-916 to kill mycobacteria residing within host cells, a macrophage infection model is utilized.[3][8]
-
Infection: A monolayer of cultured macrophages (e.g., THP-1 or bone marrow-derived macrophages) is infected with a suspension of mycobacteria at a specific multiplicity of infection (MOI).
-
Removal of Extracellular Bacteria: After a 4-hour incubation period to allow for phagocytosis, the cell monolayer is washed, and fresh medium containing a low concentration of a non-penetrating antibiotic (e.g., amikacin) is added for a short duration to eliminate any remaining extracellular bacteria.[3]
-
Treatment: The medium is replaced with fresh medium containing serial dilutions of NITD-916.
-
Quantification: At various time points (e.g., 0, 1, and 3 days post-treatment), the macrophages are lysed with a gentle detergent to release the intracellular bacteria.[3] The lysate is serially diluted and plated on solid agar medium (e.g., Middlebrook 7H10).
-
Analysis: After incubation, colony-forming units (CFUs) are counted to determine the intracellular bacterial load. A reduction in CFUs in NITD-916-treated cells compared to untreated controls indicates intracellular bactericidal or bacteriostatic activity.
In Vivo Efficacy in Mouse Infection Models
The therapeutic potential of NITD-916 is assessed in animal models, typically in mice with acute or chronic pulmonary mycobacterial infections.[1][8]
-
Infection: Mice (e.g., BALB/c strain) are infected via an aerosol route with a low dose of M. tuberculosis H37Rv to establish a lung infection.[1]
-
Treatment: Treatment with NITD-916, administered orally once daily, is initiated at a predetermined time post-infection (e.g., 1 day for acute models, several weeks for chronic models).[1]
-
Evaluation: After a defined treatment period (e.g., 14 days or 1 month), mice are euthanized.[1][8] The lungs and spleens are aseptically removed, homogenized, and the bacterial burden is quantified by plating serial dilutions of the homogenates and counting CFUs.[1][8] Efficacy is measured by the log₁₀ reduction in bacterial load compared to untreated control animals.[1][8]
Mechanisms of Resistance
Resistance to NITD-916 is primarily associated with single nucleotide polymorphisms (SNPs) within the inhA gene.[2][5] These mutations are often located in or near the substrate-binding site or the NADH-binding pocket of the InhA protein.[5] Such mutations can reduce the binding affinity of NITD-916 to its target, thereby conferring resistance. A secondary mechanism of resistance involves mutations in the promoter region of the fabG1-inhA operon, which can lead to the overexpression of the InhA enzyme.[5] Importantly, NITD-916 remains effective against isolates with mutations in katG, the activator of isoniazid, highlighting its potential utility in treating isoniazid-resistant tuberculosis.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanisms of resistance against NITD-916, a direct inhibitor of Mycobacterium tuberculosis InhA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro and In Vivo Efficacy of NITD-916 against Mycobacterium fortuitum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance against NITD-916, a direct inhibitor of Mycobacterium tuberculosis InhA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NITD-916 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. An enoyl-ACP reductase inhibitor, NITD-916, expresses anti- Mycobacterium abscessus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
